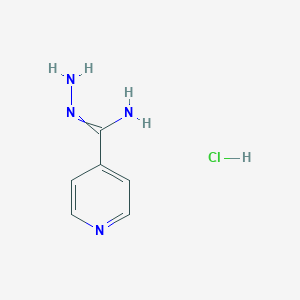
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) is a metal-organic compound with the molecular formula C23H47O6Ta. It is commonly used as a precursor in the synthesis of thin films and coatings due to its volatility and reactivity. The compound is characterized by the presence of isopropoxide and tetramethylheptanedionato ligands, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) typically involves the reaction of tantalum pentachloride with isopropanol and 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
TaCl5+4C3H7OH+2C11H20O2→Ta(OCH(CH3)2)4(C11H19O2)2+5HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides, which are useful in thin film applications.
Hydrolysis: Reaction with water leads to the formation of tantalum hydroxides and alcohols.
Substitution: Ligand exchange reactions can occur with other alcohols or diketones.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or ozone at elevated temperatures.
Hydrolysis: Performed under controlled humidity or with aqueous solutions.
Substitution: Conducted in organic solvents such as toluene or hexane, often with the aid of catalysts.
Major Products
Tantalum Oxides: Formed during oxidation reactions.
Tantalum Hydroxides: Result from hydrolysis.
Substituted Complexes: Produced through ligand exchange reactions.
Aplicaciones Científicas De Investigación
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tantalum-based thin films and coatings through techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Biology: Investigated for its potential use in bio-compatible coatings and materials.
Medicine: Explored for its role in the development of medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and electronic components.
Mecanismo De Acción
The mechanism of action of TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) involves the coordination of the tantalum center with the isopropoxide and tetramethylheptanedionato ligands. This coordination stabilizes the compound and facilitates its reactivity in various chemical processes. The molecular targets and pathways involved include the formation of tantalum-oxygen bonds during oxidation and hydrolysis reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tantalum Ethoxide: Another tantalum-based precursor with similar applications but different reactivity and stability.
Tantalum Pentachloride: Used in similar synthetic routes but requires different handling and reaction conditions.
Tantalum Isopropoxide: Shares similar ligands but differs in the coordination environment and reactivity.
Uniqueness
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) is unique due to its combination of isopropoxide and tetramethylheptanedionato ligands, which provide a balance of volatility, stability, and reactivity. This makes it particularly suitable for applications in thin film deposition and advanced material synthesis.
Propiedades
Número CAS |
177580-53-9 |
|---|---|
Fórmula molecular |
C23H47O6Ta |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
propan-2-olate;tantalum(5+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.4C3H7O.Ta/c1-10(2,3)8(12)7-9(13)11(4,5)6;4*1-3(2)4;/h7H,1-6H3;4*3H,1-2H3;/q5*-1;+5 |
Clave InChI |
WBUONUMEEJFELD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ta+5] |
Sinónimos |
TETRAISOPROPOXIDE (2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)TANTALUM) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




